molecular formula C8H11NO5 B1670617 (S)-3,5-Dihydroxyphenylglycine CAS No. 162870-29-3

(S)-3,5-Dihydroxyphenylglycine

Cat. No. B1670617
M. Wt: 183.16 g/mol
InChI Key: QZEFIWWBQUKNFA-FJXQXJEOSA-N
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Description

This typically involves understanding the basic information about the compound such as its molecular formula, structure, and common uses.



Synthesis Analysis

This involves studying the methods and processes used to synthesize the compound. It may include the raw materials used, the conditions required, and the yield of the reaction.



Molecular Structure Analysis

This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

1. Neuroprotection in Stroke

  • Application Summary : (S)-3,5-Dihydroxyphenylglycine has been studied for its neuroprotective effects in rats with middle cerebral artery occlusion, a model for ischemic stroke .
  • Methods of Application : The compound is used as a preconditioning agent, administered prior to the induction of ischemia .
  • Results : The treatment has been found to reduce the number of damaged neurons, suggesting a potential strategy for neuroprotection against ischemic insult .

2. Regulation of Gap Junctional Intercellular Communication

  • Application Summary : (S)-3,5-Dihydroxyphenylglycine has been shown to regulate connexin43 phosphorylation and gap junctional intercellular communication (GJIC) in H9c2 cardiomyoblast cells .
  • Methods of Application : The compound is added to cell cultures, where it acts as an agonist for group I metabotropic glutamate receptors, mGluR1 and mGluR5 .
  • Results : The treatment induces Cx43 phosphorylation and inhibits GJIC in a concentration- and time-dependent manner .

3. Cognitive Enhancement

  • Application Summary : (S)-3,5-Dihydroxyphenylglycine has been investigated for its potential therapeutic effects in cognitive enhancement .
  • Methods of Application : The compound is administered in experimental models to study its effects on cognitive functions .
  • Results : While the specific outcomes of these studies are not detailed in the source, it suggests that (S)-3,5-Dihydroxyphenylglycine may have potential in improving cognitive functions .

4. Treatment of Alzheimer’s Disease

  • Application Summary : (S)-3,5-Dihydroxyphenylglycine has been explored for its potential therapeutic effects in the treatment of Alzheimer’s disease .
  • Methods of Application : The compound is used in experimental models of Alzheimer’s disease to study its effects on disease progression .
  • Results : The specific outcomes of these studies are not detailed in the source, but it suggests that (S)-3,5-Dihydroxyphenylglycine may have potential in the treatment of Alzheimer’s disease .

5. Treatment of Neuronal Injury

  • Application Summary : (S)-3,5-Dihydroxyphenylglycine has been investigated for therapeutic effects in the treatment of neuronal injury, such as those associated with ischemia or hypoxia .
  • Methods of Application : The compound is used in experimental models of neuronal injury to study its effects on disease progression .
  • Results : The specific outcomes of these studies are not detailed in the source, but it suggests that (S)-3,5-Dihydroxyphenylglycine may have potential in the treatment of neuronal injury .

6. Depotentiation in the Hippocampus

  • Application Summary : The group I metabotropic glutamate receptor agonist (S)-3,5-dihydroxyphenylglycine induces a novel form of depotentiation in the CA1 region of the hippocampus .
  • Methods of Application : The compound is used in experimental models to study its effects on synaptic plasticity in the hippocampus .
  • Results : The specific outcomes of these studies are not detailed in the source, but it suggests that (S)-3,5-Dihydroxyphenylglycine may have potential in modulating synaptic plasticity in the hippocampus .

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves studying the potential future applications and research directions of the compound.


To analyze all relevant papers, you would need to conduct a literature review. This involves searching databases such as PubMed, Google Scholar, and others for papers related to the compound. You would then need to read these papers, summarize their findings, and synthesize the information.


For formatting, each of these sections would be a separate paragraph with its own subheading. Each paragraph would provide a concise summary of the information related to that subheading.


properties

IUPAC Name

(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOWCUZPEFNHDT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904031
Record name (S)-3,5-Dihydroxyphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,5-Dihydroxyphenylglycine

CAS RN

162870-29-3
Record name (S)-3,5-Dihydroxyphenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162870-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162870293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroxyphenylglycine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-3,5-Dihydroxyphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROXYPHENYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF5G2G268A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,360
Citations
V Pfeifer, GJ Nicholson, J Ries, J Recktenwald… - Journal of Biological …, 2001 - ASBMB
Balhimycin, a vancomycin-type antibiotic fromAmycolatopsis mediterranei, contains the unusual amino acid (S)-3,5-dihydroxyphenylglycine (Dpg), with an acetate-derived carbon …
Number of citations: 179 www.jbc.org
WM Zho, JL You, CC Huang, KS Hsu - Journal of Neuroscience, 2002 - Soc Neuroscience
The ability of activation of group I metabotropic glutamate receptor (mGluR) to induce depotentiation was investigated at Schaffer collateral–CA1 synapses of rat hippocampal slices. …
Number of citations: 102 www.jneurosci.org
DM O'Leary, JJ O'Connor - Neuroscience letters, 1997 - Elsevier
The direct activation of metabotropic glutamate receptors (mGluRs) by 1S,3R-aminocyclopentane dicarboxylate (1S,3R-ACPD), has previously been shown to induce a relatively fast (…
Number of citations: 25 www.sciencedirect.com
H Chen, CC Tseng, BK Hubbard… - Proceedings of the …, 2001 - National Acad Sciences
Four proteins, DpgA–D, required for the biosynthesis by actinomycetes of the nonproteinogenic amino acid monomer (S)-3,5-dihydroxyphenylglycine (Dpg), that is a crosslinking site in …
Number of citations: 126 www.pnas.org
CC Huang, JL You, MY Wu, KS Hsu - Journal of Biological Chemistry, 2004 - ASBMB
Recent evidence has emphasized the importance of p38 mitogen-activated protein kinase (MAPK) in the induction of metabotropic glutamate receptor (mGluR)-dependent long term …
Number of citations: 215 www.jbc.org
NNN Ramli, R Siran - Neural regeneration research, 2015 - ncbi.nlm.nih.gov
Stroke is one of the fearsome causes of death that leads to high mortality and morbidity worldwide. Apparently, the management of choice for ischemic stroke is either by thrombolysis or …
Number of citations: 6 www.ncbi.nlm.nih.gov
CC Huang, KS Hsu - Journal of neurochemistry, 2006 - Wiley Online Library
Previous studies have shown that brief application of group I metabotropic glutamate receptor (mGluR) agonist (S)‐3, 5‐dihydroxyphenylglycine (DHPG) to hippocampal slices can …
Number of citations: 99 onlinelibrary.wiley.com
E Gerace, T Scartabelli, DE Pellegrini-Giampietro… - Neuroscience, 2020 - Elsevier
Ischemic postconditioning (PostC) is an endogenous neuroprotective strategy for cerebral ischemia induced by low activation of glutamate receptors. We have previously shown that the …
Number of citations: 6 www.sciencedirect.com
NNN Ramli, N Omar, A Husin, Z Ismail, R Siran - Neuroscience Letters, 2015 - Elsevier
Glutamate receptors are the integral cellular components associated with excitotoxicity mechanism induced by the ischemic cascade events. Therefore the glutamate receptors have …
Number of citations: 6 www.sciencedirect.com
DM O'leary, JJ O'connor - Progress in Neuro-Psychopharmacology and …, 1999 - Elsevier
1. The authors have previously shown that direct activation of metabotropic glutamate receptors (mGluRs) by (S)-3,5-dihydroxyphenylglycine ((S)-DHPG) can induce a long-lasting …
Number of citations: 14 www.sciencedirect.com

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